2,5-Diphenylfuran-3-carbonitrile
Description
Structure
3D Structure
Properties
CAS No. |
1487-08-7 |
|---|---|
Molecular Formula |
C17H11NO |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
2,5-diphenylfuran-3-carbonitrile |
InChI |
InChI=1S/C17H11NO/c18-12-15-11-16(13-7-3-1-4-8-13)19-17(15)14-9-5-2-6-10-14/h1-11H |
InChI Key |
PWENHIBZIWEQFD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)C3=CC=CC=C3)C#N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 2,5 Diphenylfuran 3 Carbonitrile
Established Synthetic Pathways for Furan-3-carbonitriles
Several well-established reaction types have been successfully employed or are theoretically applicable for the synthesis of the furan-3-carbonitrile core.
The Gewald reaction is a well-known multicomponent reaction for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. nih.govwikipedia.org The reaction proceeds via a Knoevenagel condensation followed by sulfur addition and cyclization. wikipedia.org While the classical Gewald reaction is specific for thiophene (B33073) synthesis due to the use of sulfur, modifications and analogous reactions that lead to furans have been explored.
The direct oxygen analog of the Gewald reaction for furan (B31954) synthesis is less common and not typically referred to by the same name. However, the initial step of the Gewald reaction, the Knoevenagel condensation, is a key transformation in some furan syntheses. arkat-usa.org For instance, the reaction between an α-hydroxyketone and a compound with an active methylene (B1212753) group, such as malononitrile, can lead to the formation of a furan ring. This process, however, does not involve an external oxidizing agent for the cyclization but rather an intramolecular dehydration.
While the direct application of the Gewald reaction conditions (with elemental sulfur) to produce furans is not the standard method, the principles of condensing a carbonyl compound with an active methylene nitrile are fundamental to many furan synthesis strategies.
A highly effective and straightforward method for the synthesis of polysubstituted furans, including those with a 3-carbonitrile group, involves the base-catalyzed reaction of α-hydroxy ketones with compounds containing an active methylene group, such as malononitrile. mdpi.com This approach is particularly relevant for the synthesis of 2,5-diphenylfuran-3-carbonitrile, where benzoin (B196080) serves as the α-hydroxy ketone.
The reaction is typically catalyzed by a base, and a proposed mechanism involves the initial deprotonation of the active methylene compound (e.g., malononitrile) to form a carbanion. This carbanion then attacks the carbonyl group of the α-hydroxy ketone (e.g., benzoin). Subsequent intramolecular cyclization via attack of the hydroxyl group's oxygen on one of the nitrile groups, followed by dehydration, leads to the formation of the furan ring. mdpi.com A key advantage of this method is its atom economy and the avoidance of pre-functionalization of the starting materials. mdpi.com
A variety of bases and solvents can be employed to optimize the reaction conditions. The following table summarizes representative examples of this synthetic approach.
| Entry | α-Hydroxy Ketone | Cyano Compound | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzoin | Malononitrile | CsF | Toluene | 80 | 8 | 95 |
| 2 | Benzoin | Ethyl Cyanoacetate | Piperidine | Toluene | 80 | 8 | 85 |
| 3 | Anisoin | Malononitrile | CsF | Toluene | 80 | 8 | 92 |
This table presents data derived from a study on the synthesis of tetrasubstituted furans, illustrating the versatility of the base-catalyzed annulation method. mdpi.com
Cycloaddition reactions represent a powerful tool in organic synthesis for the construction of cyclic systems. While various cycloaddition strategies exist, their application to the direct synthesis of this compound can be complex.
[2+2+2] Cycloaddition: This type of reaction, typically catalyzed by transition metals, can be employed to construct six-membered rings. However, adaptations for the synthesis of five-membered furans have been reported. For instance, the synthesis of 2,5-diphenylfuran (B1207041) has been achieved through a double [2+2+2] cycloaddition approach, although this specific example does not incorporate the 3-carbonitrile substituent. researchgate.net
[4+2] Cycloaddition (Diels-Alder Reaction): The Diels-Alder reaction is a cornerstone of six-membered ring synthesis. pharmaguideline.com Its application to furan synthesis often involves an inverse-electron-demand Diels-Alder reaction or the use of a furan derivative as the diene. The direct construction of a 3-cyanofuran ring through a standard [4+2] cycloaddition is not a common pathway.
[3+2] Cycloaddition: This strategy, involving a three-atom component and a two-atom component, is a more direct approach to five-membered heterocycles. A base-catalyzed [3+2] cycloaddition of propargylamines and aldehydes has been developed for the regioselective synthesis of substituted furans. rsc.org In this metal-free approach, propargylamines act as allenyl anion equivalents. rsc.org While not a direct synthesis of the title compound, this methodology highlights a plausible cycloaddition route to highly substituted furans. Another notable transition-metal-free [3+2] cycloaddition involves the reaction of diaryliodonium salts with 1,3-dicarbonyl compounds for the synthesis of benzofuran (B130515) derivatives. rsc.org
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency, atom economy, and structural diversity. nih.gov Several MCRs have been developed for the synthesis of highly functionalized furans.
One such approach involves the one-pot reaction of arylglyoxals, an active methylene compound like acetylacetone, and a phenol (B47542) to produce substituted furans. nih.gov While this specific example does not yield a 3-carbonitrile derivative, it illustrates the principle of a multicomponent strategy for furan synthesis. The mechanism often proceeds through a sequence of Knoevenagel condensation and Michael addition, followed by cyclization and dehydration. nih.gov The adaptability of MCRs suggests that a three-component reaction involving, for example, benzil, malononitrile, and another component could potentially lead to complex furan structures.
Advanced Synthetic Techniques and Reaction Conditions
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient methodologies. In the context of this compound synthesis, transition-metal-free approaches are of particular interest.
The avoidance of transition metals in synthesis is desirable to reduce cost, toxicity, and environmental impact. Several strategies for the synthesis of 2,5-diaryl furans without the use of transition metals have been reported. nih.govacs.org
One prominent method involves the direct transformation of 1,3-dienes into 2,5-diarylfurans. nih.govacs.org This is achieved through a simple oxidation-dehydration sequence. The oxidation step utilizes singlet oxygen, and the resulting endoperoxide is then dehydrated under metal-free conditions using a reagent such as the Appel reagent (triphenylphosphine and carbon tetrabromide). nih.gov This sequence can also be performed in a continuous-flow setup, which enhances safety and yield. nih.gov
Furthermore, the base-catalyzed annulation of α-hydroxy ketones and cyano compounds, as detailed in section 2.1.2, is an inherently transition-metal-free process. mdpi.com Similarly, the base-catalyzed intramolecular cyclization of 2-ynylphenols represents another metal-free route to substituted benzofurans. rsc.org The development of these methods aligns with the principles of green chemistry by offering milder reaction conditions and avoiding heavy metal catalysts. mdpi.comnih.gov
Continuous Flow Synthetic Procedures
The synthesis of 2,5-diaryl furans, the core structure of this compound, has been significantly advanced through the development of transition-metal-free continuous-flow systems. nih.govacs.orgnih.govchemrxiv.orged.ac.uk This modern approach addresses many of the limitations associated with traditional batch production, such as safety concerns and scalability.
A notable procedure involves a two-step sequence starting from readily available 1,3-dienes. The first step is an oxidation reaction that forms an intermediate endoperoxide. This is followed by a dehydration step facilitated by the Appel reagent (triphenylphosphine and a tetrahalomethane). nih.govnih.gov
The integration of this process into a continuous-flow setup offers several advantages. It allows for the direct conversion of 1,3-dienes into 2,5-diaryl furans without the need to isolate the often unstable endoperoxide intermediate. nih.govacs.orgnih.govchemrxiv.orged.ac.uk This not only streamlines the synthesis but also enhances safety and reduces chemical waste. Research has demonstrated that this continuous-flow method can lead to a significant increase in isolated yields, with an average improvement of approximately 27% compared to batch processes. nih.govacs.orgnih.govchemrxiv.orged.ac.uk
Table 1: Comparison of Batch vs. Continuous Flow Synthesis of 2,5-Diaryl Furans
| Feature | Batch Synthesis | Continuous Flow Synthesis |
| Process Type | Discontinuous | Continuous |
| Intermediate Isolation | Often required | Eliminated |
| Safety Profile | Higher risk with unstable intermediates | Improved safety |
| Waste Generation | Higher | Reduced |
| Yield | Lower | ~27% average increase nih.govacs.orgnih.govchemrxiv.orged.ac.uk |
Atom-Economic Synthetic Approaches
Atom economy is a fundamental principle in green chemistry that emphasizes the maximization of the incorporation of all materials from the starting reagents into the final product. In the context of this compound synthesis, several approaches align with this principle.
One of the most promising atom-economic methods is the copper-catalyzed reaction between O-acetyl oximes and β-ketonitriles. nih.govrsc.orgnih.govdntb.gov.uasemanticscholar.orgresearchgate.net This reaction constructs the polysubstituted furan ring by combining two main building blocks, thereby minimizing the generation of byproducts. The process is considered redox-neutral, which further enhances its atom economy as it does not require external oxidizing or reducing agents. nih.govrsc.orgnih.gov
Another synthetic strategy that demonstrates good atom economy is the heterocyclization of α-acyl-α-alkynyl ketene (B1206846) dithioacetals, catalyzed by copper(I). nih.govacs.org This method is notable for generating the essential cyano group in situ from ammonium (B1175870) acetate, which serves as the nitrogen source. nih.gov
Catalytic Systems and Their Mechanistic Roles
The choice of catalyst and a thorough understanding of its mechanistic role are crucial for the successful synthesis of this compound.
Copper-Catalyzed Systems: Copper catalysts are central to several key synthetic routes for 3-cyanofurans. nih.govrsc.orgnih.govdntb.gov.uasemanticscholar.orgresearchgate.net In the reaction of O-acetyl oximes with β-ketonitriles, copper(I) cyanide (CuCN) has been identified as a particularly effective catalyst. nih.gov The proposed mechanism diverges from traditional pathways that involve nucleophilic organocopper intermediates. Instead, it is suggested to proceed through a radical pathway. nih.gov The copper catalyst is believed to act both as a reductant for the oxime ester and as an activator for the β-ketonitrile. A key intermediate in this process is an alkyl-Cu(III) species, which undergoes reductive elimination to form the critical C-O bond of the furan ring. nih.gov
Table 2: Proposed Mechanistic Steps in Copper-Catalyzed Furan Synthesis
| Step | Description |
| 1 | Reduction of O-acetyl oxime by Cu(I) to generate an iminyl radical. |
| 2 | Formation of a radical intermediate from the β-ketonitrile. |
| 3 | Trapping of the radical by a copper species to form an alkyl-Cu(III) intermediate. |
| 4 | Reductive elimination from the alkyl-Cu(III) intermediate to form the C-O bond. |
| 5 | Regeneration of the active Cu(I) catalyst. |
Transition-Metal-Free Systems: In the continuous-flow synthesis of the parent 2,5-diphenylfuran, a transition-metal-free catalytic system is employed. The key transformation is the dehydration of an endoperoxide intermediate, which is achieved using the Appel reagent. nih.govnih.govrsc.org The mechanism of the Appel reaction involves the activation of triphenylphosphine (B44618) by a tetrahalomethane to form a phosphonium (B103445) salt. alfa-chemistry.comwikipedia.orgorganic-chemistry.orgnrochemistry.com This is followed by the reaction with the alcohol (in this case, the endoperoxide) to form an oxyphosphonium intermediate, which then facilitates the dehydration to yield the furan. alfa-chemistry.comwikipedia.orgorganic-chemistry.orgnrochemistry.com
Regioselectivity and Stereoselectivity in this compound Synthesis
Regioselectivity is a significant consideration in the synthesis of asymmetrically substituted furans like this compound. In the copper-catalyzed synthesis from O-acetyl oximes and β-ketonitriles, the regiochemistry of the product is noteworthy. When compared to a similar reaction that produces pyrroles, the substituents at the 4- and 5-positions of the furan ring are transposed. nih.govresearchgate.net This highlights the subtle electronic and mechanistic factors that govern the final arrangement of the substituents on the heterocyclic core. Computational studies using Density Functional Theory (DFT) on related copper-catalyzed reactions have been instrumental in explaining the observed regioselectivity, often by analyzing the most favorable two-center interactions between the reacting species. rsc.orgrsc.org
Stereoselectivity is not a primary concern in the synthesis of the aromatic this compound itself. However, it can be relevant in the synthesis of related saturated or partially saturated furan derivatives. For instance, in reactions proceeding via an SN2 mechanism, such as in some variations of the Appel reaction, an inversion of configuration at a chiral center can occur. wikipedia.orgorganic-chemistry.orgnrochemistry.com
Scalability and Practical Considerations in Synthetic Yield Optimization
The scalability of a synthetic route is a critical factor for its practical application. The transition-metal-free continuous-flow synthesis of 2,5-diaryl furans is presented as a highly scalable and safer alternative to traditional batch methods. nih.govacs.orgnih.govchemrxiv.orged.ac.uk The ability to operate continuously without the isolation of potentially hazardous intermediates makes this approach well-suited for larger-scale production.
For the copper-catalyzed synthesis of 3-cyanofurans, successful reactions have been reported on a 1.5 mmol scale with good yields, indicating a potential for scalability. nih.gov Optimization of the reaction conditions is key to maximizing the yield. For example, in the copper-catalyzed synthesis of a methylated analog of the title compound, the use of CuCN as the copper source was found to be crucial for achieving good results. nih.gov The formation of byproducts, such as propiophenone (B1677668) in this case, was also a key observation during the optimization phase, highlighting the need for careful control of reaction parameters. nih.gov
Advanced Spectroscopic Characterization and Structural Elucidation of 2,5 Diphenylfuran 3 Carbonitrile
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction is a cornerstone technique for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. This section details the findings from the X-ray crystallographic analysis of 2,5-Diphenylfuran-3-carbonitrile.
Crystal Structure and Polymorphism
While specific crystallographic data for this compound is not widely available in the searched literature, related structures provide insight into the expected molecular geometry. For instance, the analysis of similar furan (B31954) derivatives reveals that the planarity of the central furan ring and the dihedral angles between the furan and the appended phenyl rings are key structural features. In the case of diethyl 2,5-diphenylfuran-3,4-dicarboxylate, the two phenyl rings are twisted away from the furan ring at different angles. researchgate.net The potential for polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect of solid-state characterization. Different polymorphic forms can exhibit distinct physical properties. Studies on similar bio-based polyesters containing furan rings have shown the existence of multiple crystalline phases (α and β forms), indicating that furan-based compounds can exhibit polymorphic behavior. nih.gov The specific polymorphic forms of this compound would depend on crystallization conditions.
Unit Cell Parameters and Space Group Analysis
The unit cell is the basic repeating unit of a crystal lattice. Its dimensions (a, b, c, α, β, γ) and the space group, which describes the symmetry elements of the crystal, are fundamental parameters obtained from X-ray diffraction analysis. For a related compound, 5-benzoyl-2,4-diphenyl-4,5-dihydrofuran-3-carbonitrile, the crystal system is monoclinic with the space group P2₁/c. nih.gov Another related structure, 3,5-Diphenyl-2-phosphafuran, crystallizes in the orthorhombic space group Pnma. mit.edu The specific unit cell parameters and space group for this compound would need to be determined experimentally. A hypothetical data table for such a compound is presented below.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.123 |
| b (Å) | 15.845 |
| c (Å) | 11.976 |
| α (°) | 90 |
| β (°) | 99.12 |
| γ (°) | 90 |
| Volume (ų) | 1895.4 |
| Z | 4 |
Note: This data is hypothetical and serves as an illustrative example.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment and connectivity of atoms can be obtained.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
¹H NMR spectroscopy provides information about the different types of protons in a molecule and their electronic environments. The chemical shifts (δ) are influenced by the shielding and deshielding effects of neighboring atoms and functional groups. libretexts.org For this compound, the aromatic protons on the two phenyl rings would be expected to appear in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm. The single proton on the furan ring would also have a characteristic chemical shift influenced by the electron-withdrawing nitrile group and the aromatic rings.
Table 2: Representative ¹H NMR Chemical Shifts for Phenyl and Furan Protons
| Proton Type | Typical Chemical Shift Range (ppm) |
| Aromatic Protons (Phenyl) | 7.0 - 8.0 libretexts.org |
| Furan Ring Proton | 6.5 - 7.5 |
Note: These are general ranges and the exact shifts for this compound would need to be determined from its spectrum.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are spread over a much wider range than proton shifts, making it possible to distinguish between different carbon environments. libretexts.orgcompoundchem.com In this compound, distinct signals would be expected for the carbon atoms of the furan ring, the phenyl rings, and the nitrile group. The quaternary carbons (those not bonded to any hydrogens) are typically weaker in intensity. oregonstate.edu The carbon of the nitrile group (C≡N) would appear in a characteristic downfield region. compoundchem.com
Table 3: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Typical Chemical Shift Range (ppm) |
| Aromatic Carbons (Phenyl) | 125 - 150 libretexts.org |
| Furan Ring Carbons | 110 - 160 |
| Nitrile Carbon (C≡N) | 110 - 125 compoundchem.com |
| Quaternary Carbons | Variable, often weak oregonstate.edu |
Note: These are general ranges and the exact shifts for this compound would need to be determined from its spectrum.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment
Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms within a molecule.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons in the molecule. researchgate.netuvic.ca For this compound, COSY would show correlations between the protons within each phenyl ring and could help to assign their specific positions.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) establishes one-bond correlations between protons and the carbons to which they are directly attached (¹H-¹³C). researchgate.netcolumbia.edu This technique is crucial for assigning the carbon signals based on the known proton assignments.
The combined application of these 2D NMR experiments allows for the unambiguous assignment of all proton and carbon signals in the spectrum of this compound, providing a complete picture of its molecular connectivity in solution. nih.gov
Vibrational Spectroscopy
Vibrational spectroscopy probes the discrete energy levels associated with the molecular vibrations of a compound. By analyzing the absorption or scattering of radiation, one can identify the functional groups present and gain a deeper understanding of the molecular structure.
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the various functional groups within a molecule. The absorption of infrared radiation excites molecules into a higher vibrational state, and the specific frequencies of absorption are characteristic of the bonds present.
In the FT-IR spectrum of this compound, several key absorption bands are expected, confirming its structural features. The most prominent and diagnostically significant band is that of the nitrile (C≡N) group. This stretching vibration typically appears as a sharp, intense band in the region of 2200-2260 cm⁻¹. For substituted furonitriles, this band has been observed around 2212 cm⁻¹. researchgate.net
The presence of the aromatic phenyl rings and the furan ring gives rise to a series of characteristic absorptions. The C-H stretching vibrations of the aromatic rings are expected to appear at wavenumbers slightly above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). vscht.cz The carbon-carbon double bond (C=C) stretching vibrations within the aromatic and furan rings produce a set of bands in the 1600-1400 cm⁻¹ region. vscht.cz Furthermore, the C-O stretching mode within the furan ring can be observed, often around 1078 cm⁻¹.
A summary of the expected characteristic FT-IR absorption bands for this compound is provided in the table below.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3100-3000 | Aromatic C-H | Stretching |
| 2212-2230 | Nitrile (C≡N) | Stretching |
| 1600-1585 | Aromatic C=C | Ring Stretching |
| 1500-1400 | Aromatic C=C | Ring Stretching |
| ~1078 | Furan C-O-C | Asymmetric Stretching |
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric vibrations, which may be weak or absent in an IR spectrum. The combination of both FT-IR and Raman provides a more complete picture of a molecule's vibrational modes. researchgate.net
For this compound, the symmetric stretching vibrations of the phenyl rings and the furan ring are expected to be strong in the Raman spectrum. The nitrile (C≡N) stretching vibration is also Raman active and its intensity can be influenced by the electronic effects of the substituents. chemicalpapers.com Analysis of Raman spectra for similar furan derivatives helps in assigning the complex vibrational modes of the entire molecular framework. researchgate.net The symmetric "breathing" modes of the phenyl rings, which involve the entire ring expanding and contracting, typically give rise to a very strong Raman signal.
| Wavenumber (cm⁻¹) | Vibrational Mode | Raman Activity |
| 2210-2230 | Nitrile (C≡N) Stretch | Strong |
| ~1600 | Aromatic C=C Symmetric Stretch | Strong |
| ~1000 | Phenyl Ring Breathing Mode | Strong |
| 1400-1500 | Furan Ring Vibrations | Medium-Strong |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) is characteristic of the molecule's electronic structure, particularly its system of conjugated π-electrons.
The structure of this compound features an extended conjugated system, encompassing the two phenyl rings and the furan ring. This high degree of conjugation is expected to result in strong absorption in the UV region due to π → π* transitions. Studies on closely related 5-phenyl-2-furonitriles show a strong absorption maximum (λmax) in the range of 290–330 nm when measured in a dioxane solvent. chemicalpapers.com This absorption is attributed to the electronic transition involving the entire conjugated system of the molecule. chemicalpapers.com The exact position and intensity of the absorption can be influenced by the solvent used and the specific substitution pattern on the aromatic rings.
| λmax (nm) | Solvent | Electronic Transition |
| ~290-330 | Dioxane | π → π* |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool used to determine the elemental composition of a molecule with extremely high accuracy. Unlike low-resolution mass spectrometry which provides the nominal mass (an integer), HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the calculation of a unique elemental formula.
For this compound, the molecular formula is C₁₇H₁₁NO. By summing the exact masses of the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen, the theoretical monoisotopic mass can be calculated. An experimental HRMS measurement would aim to find an ion peak corresponding to this exact mass, typically for the protonated molecule [M+H]⁺. The close agreement between the measured exact mass and the calculated theoretical mass provides unambiguous confirmation of the compound's elemental formula.
| Parameter | Value |
| Molecular Formula | C₁₇H₁₁NO |
| Calculated Exact Mass [M] | 245.08406 u |
| Expected Ion [M+H]⁺ | 246.09189 u |
Computational and Theoretical Investigations of 2,5 Diphenylfuran 3 Carbonitrile
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. This approach is instrumental in predicting a wide array of molecular properties for 2,5-Diphenylfuran-3-carbonitrile, from its preferred three-dimensional shape to its spectroscopic signatures.
The first step in a computational study is typically to find the most stable three-dimensional arrangement of atoms, known as geometry optimization. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.
A key aspect of this molecule's structure is the rotational freedom of the two phenyl groups attached to the furan (B31954) ring. Conformational analysis, which studies the energy of the molecule as these rings are rotated, is crucial. DFT calculations can map the potential energy surface associated with the rotation of the phenyl groups relative to the central furan ring. This analysis reveals the most stable conformer, which is often a non-planar structure where steric hindrance between the hydrogen atoms on the phenyl rings and the furan core is minimized. Studies on analogous substituted furan derivatives often show that the equilibrium geometry involves twisted phenyl rings. sigmaaldrich.com The planarity or non-planarity of the molecule significantly influences its electronic properties and crystal packing.
Table 1: Illustrative Optimized Geometrical Parameters for a Furan Derivative Core (Note: This table is a hypothetical representation based on typical DFT results for furan-containing compounds, as specific published data for this compound is not available.)
| Parameter | Bond/Angle | Typical Calculated Value (B3LYP/6-31G*) |
| Bond Length | C2-C3 (Furan) | ~ 1.38 Å |
| Bond Length | C3-C4 (Furan) | ~ 1.42 Å |
| Bond Length | C-O (Furan) | ~ 1.36 Å |
| Bond Length | C-C (Furan-Phenyl) | ~ 1.46 Å |
| Bond Length | C≡N (Nitrile) | ~ 1.16 Å |
| Bond Angle | O-C2-C3 (Furan) | ~ 110° |
| Dihedral Angle | Phenyl-Furan-Phenyl | Varies (often non-zero) |
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more reactive and can be easily excited, which is relevant for applications in electronics and optics. researchgate.net For this compound, the HOMO is expected to be distributed over the electron-rich furan and phenyl rings, while the electron-withdrawing nitrile group would significantly influence the energy and localization of the LUMO. nih.gov A computational study on the closely related 2,5-diphenyl furan (DPF) found a HOMO-LUMO energy gap of 2.7113 eV, indicating that charge transfer occurs within the molecule. researchgate.net The introduction of a nitrile group would likely lower the energy gap further, enhancing this effect.
Table 2: Illustrative Frontier Molecular Orbital Energies (Note: Data is conceptual, based on findings for related furan and nitrile compounds.)
| Molecular Orbital | Property | Expected Energy Value (eV) |
| HOMO | Energy | ~ -5.5 to -6.5 |
| LUMO | Energy | ~ -1.5 to -2.5 |
| Energy Gap (ΔE) | (E_LUMO - E_HOMO) | ~ 3.0 to 4.0 |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule. It translates the complex molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals, which aligns more closely with Lewis structures. This method is particularly useful for quantifying charge delocalization and stabilizing hyperconjugative interactions.
In this compound, NBO analysis can reveal the flow of electron density from the electron-donating phenyl and furan moieties towards the electron-withdrawing nitrile group. The analysis quantifies the stabilization energy (E(2)) associated with interactions between filled (donor) and empty (acceptor) orbitals. Significant interactions, such as those from a lone pair on the furan oxygen (n) to an anti-bonding orbital of the C=C bond (π) or from a π orbital of the phenyl ring to a π orbital of the furan ring, indicate strong electronic delocalization. This delocalization is a key factor in the molecule's stability and electronic properties. NBO analysis performed on similar furan derivatives confirms significant charge delocalization and intramolecular charge transfer. researchgate.netacadpubl.eu
The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other species, particularly in electrophilic and nucleophilic reactions. nih.gov
The MEP map uses a color scale to represent different potential values.
Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. For this compound, these areas are expected around the furan oxygen and the nitrogen atom of the nitrile group.
Blue regions denote positive electrostatic potential, which are electron-poor and are sites for nucleophilic attack. These would likely be found around the hydrogen atoms of the phenyl rings.
Green regions represent neutral potential.
The MEP map provides a clear, intuitive guide to the reactive sites of the molecule, complementing the insights from FMO analysis. nih.govresearchgate.net
Theoretical vibrational analysis predicts the frequencies of molecular vibrations, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. By performing a frequency calculation on the optimized geometry of this compound, a theoretical spectrum can be generated.
Comparing these calculated frequencies with experimental data from techniques like Fourier-transform infrared (FTIR) spectroscopy serves as a crucial validation of the computed structure. While raw calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the calculations, they can be corrected using a scaling factor. nist.gov The analysis allows for the precise assignment of vibrational modes, such as the characteristic C≡N stretch of the nitrile group, the C-O-C stretching of the furan ring, and the C=C stretching modes of the aromatic rings. A study of the parent compound, 2,5-Diphenylfuran (B1207041), has reported experimental IR peaks at 1600 cm⁻¹ and 1479 cm⁻¹, corresponding to aromatic ring vibrations. chemicalbook.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation in organic chemistry. The Gauge-Invariant Atomic Orbital (GIAO) method is a computational approach used to predict the NMR chemical shifts (¹H and ¹³C) of a molecule. chemicalbook.com
This calculation is performed on the DFT-optimized geometry. The GIAO method calculates the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Comparing the calculated chemical shifts with experimental NMR data provides a powerful method for confirming the molecular structure and assigning specific signals to the correct atoms in the molecule, which can be particularly complex for molecules with multiple aromatic regions. nih.govmdpi.com This comparison is a robust test for the accuracy of the computed molecular conformation in solution. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the electronic excited-state properties of molecules. chemrxiv.orgnih.gov It offers a favorable balance between computational cost and accuracy, making it suitable for studying medium to large organic molecules. chemrxiv.org The methodology allows for the prediction of various photophysical parameters, including absorption and emission spectra, oscillator strengths, and the nature of electronic transitions. researchgate.net
For a molecule such as this compound, TD-DFT calculations can predict its ultraviolet-visible (UV-Vis) absorption spectrum, which arises from electronic transitions from the ground state to various excited states. The primary electronic transitions are typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The energies of these transitions determine the absorption wavelengths, while the oscillator strengths indicate the probability of these transitions occurring.
In analogous aromatic systems, the introduction of a cyano (-CN) group can significantly influence the electronic properties. Studies on cyano-substituted thiophenes, which are structurally related to furans, have shown that the position of the cyano group has a distinct effect on the excitation energies. nih.govacs.org A cyano group in the α-position (adjacent to the heteroatom) tends to cause a larger bathochromic (red) shift in the absorption spectrum compared to a β-position substitution. nih.govacs.org Given that the carbonitrile group in this compound is at the 3-position (a β-position), its effect on the absorption maximum might be less pronounced than if it were at an α-position. However, its strong electron-withdrawing nature is still expected to modulate the HOMO-LUMO energy gap and influence the charge distribution in the excited state.
The phenyl groups at the 2- and 5-positions are expected to extend the π-conjugated system, which generally leads to a red-shift in the absorption and emission spectra and an increase in the molar absorptivity. The combination of the electron-donating character of the furan ring and the electron-withdrawing nature of the cyano group, along with the extended conjugation from the phenyl rings, suggests that this compound likely possesses interesting photophysical properties, such as intramolecular charge transfer (ICT) character in its excited states. TD-DFT calculations can quantify the extent of this charge transfer by analyzing the changes in electron density upon excitation.
A hypothetical table of TD-DFT calculated photophysical data for this compound, based on trends from similar molecules, is presented below.
| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |
| S0 → S1 | 350 | 0.85 | HOMO → LUMO (95%) |
| S0 → S2 | 295 | 0.15 | HOMO-1 → LUMO (70%) |
| S0 → S3 | 260 | 0.30 | HOMO → LUMO+1 (80%) |
This table is illustrative and contains hypothetical data based on general principles and data for analogous compounds.
Elucidation of Reaction Mechanisms via DFT Studies
Density Functional Theory (DFT) is a powerful method for investigating the mechanisms of chemical reactions by calculating the energies of reactants, products, transition states, and intermediates. rsc.org This allows for the determination of reaction pathways and the elucidation of the factors that control selectivity and reactivity.
The synthesis of substituted furans can proceed through various routes, and DFT studies have been instrumental in understanding these mechanisms. For the formation of 2,5-disubstituted furan-3-carboxylates, a related class of compounds, an unprecedented silver carbonate and DBU mediated cyclization has been reported. researchgate.net In the absence of the silver salt, isomeric 2,4-disubstituted furans are formed, highlighting the crucial role of the catalyst in directing the reaction pathway. researchgate.net
A plausible synthetic route to this compound could involve the cyclization of a suitably substituted precursor. For instance, a common method for furan synthesis is the Paal-Knorr reaction, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. DFT calculations could model this process to determine the activation barriers for the cyclization and subsequent dehydration steps.
Another potential pathway could be a gold-catalyzed intermolecular oxidation of an appropriate ether, as has been shown for the synthesis of 2,5-disubstituted dihydrofuran-3(2H)-ones. elsevierpure.com DFT could be used to explore the feasibility of such a pathway for the formation of the fully aromatic furan ring of this compound.
A hypothetical reaction pathway for the formation of this compound could involve the reaction of an α-haloketone with a β-ketonitrile in the presence of a base (Feist-Benary furan synthesis). DFT calculations could be employed to investigate the energetics of the key steps in this reaction, as outlined in the hypothetical energy profile below.
| Reaction Step | Species | Relative Energy (kcal/mol) |
| 1 | Reactants | 0.0 |
| 2 | Transition State 1 (Nucleophilic attack) | +15.2 |
| 3 | Intermediate 1 | -5.8 |
| 4 | Transition State 2 (Cyclization) | +12.5 |
| 5 | Intermediate 2 | -20.1 |
| 6 | Transition State 3 (Dehydration) | +25.7 |
| 7 | Products | -30.4 |
This table is illustrative and contains hypothetical data based on general principles and data for analogous reactions.
Structure-Property Relationship Studies through Computational Approaches on Analogues
Computational studies on a series of related molecules can reveal important structure-property relationships, providing a roadmap for the design of new materials with desired characteristics. By systematically modifying the structure of a parent compound and calculating the resulting changes in its electronic and photophysical properties, a deeper understanding of the underlying principles can be achieved.
For this compound, the key structural motifs are the furan core, the two phenyl substituents, and the carbonitrile group. The properties of this molecule can be understood by comparing it with simpler analogues.
Furan Core: The furan ring itself is an electron-rich aromatic heterocycle. Its aromaticity is less than that of thiophene (B33073) but greater than that of pyrrole (B145914) when considering certain reactivity patterns. imperial.ac.uk
Carbonitrile Substituent: The cyano group is a strong electron-withdrawing group due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. Its placement at the 3-position of the furan ring will significantly polarize the molecule. Computational studies on cyano-substituted thiophenes have shown that the cyano group can substantially alter the electronic structure and photophysical properties. nih.govacs.org The presence of the cyano group is expected to lower the energy of the LUMO more than the HOMO, thereby reducing the HOMO-LUMO gap and influencing the charge distribution in both the ground and excited states. This can enhance properties like intramolecular charge transfer.
A comparative analysis of the calculated properties of 2,5-Diphenylfuran, 3-Cyanofuran, and this compound would highlight the individual and combined effects of these substituents.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| 2,5-Diphenylfuran | -5.8 | -1.5 | 4.3 | 0.5 |
| 3-Cyanofuran | -6.5 | -2.0 | 4.5 | 4.0 |
| This compound | -6.2 | -2.2 | 4.0 | 5.5 |
This table is illustrative and contains hypothetical data based on general principles and data for analogous compounds.
These hypothetical data illustrate that the phenyl groups raise the HOMO and lower the LUMO relative to the unsubstituted furan, leading to a smaller energy gap. The cyano group significantly lowers both the HOMO and LUMO and increases the dipole moment due to its electron-withdrawing nature. The combination of these substituents in this compound would result in a molecule with a relatively small HOMO-LUMO gap and a large dipole moment, suggesting potential applications in nonlinear optics or as a fluorescent probe.
Reactivity and Chemical Transformations of 2,5 Diphenylfuran 3 Carbonitrile
Transformations Involving the Nitrile Moiety
The nitrile group (–C≡N) in 2,5-diphenylfuran-3-carbonitrile is a versatile functional group that can undergo hydrolysis, reduction, and participate in condensation and cyclization reactions.
Hydrolytic Reactions to Carboxylic Acid/Ester Derivatives
The hydrolysis of nitriles is a standard method for the synthesis of carboxylic acids. chemguide.co.uk This transformation can be catalyzed by either acid or base. libretexts.org The reaction proceeds in two main stages: the initial conversion of the nitrile to an amide intermediate, followed by the hydrolysis of the amide to the carboxylic acid. libretexts.orgchemistrysteps.com
Under acidic conditions, such as heating with aqueous hydrochloric acid, the nitrile is protonated, which increases the electrophilicity of the nitrile carbon, making it susceptible to attack by water. libretexts.orgjove.com This leads to the formation of an amide, which is then further hydrolyzed to the corresponding carboxylic acid, 2,5-diphenylfuran-3-carboxylic acid, and an ammonium (B1175870) salt. chemguide.co.ukjove.com
In base-catalyzed hydrolysis, a hydroxide (B78521) ion acts as the nucleophile, attacking the nitrile carbon. chemistrysteps.com This process also forms an amide intermediate, which is subsequently hydrolyzed to a carboxylate salt. chemistrysteps.comntu.edu.sg To obtain the free carboxylic acid, the resulting solution must be acidified. chemguide.co.uk
| Reaction | Reagents | Intermediate | Final Product |
| Acid-Catalyzed Hydrolysis | Dilute Acid (e.g., HCl), Heat | 2,5-Diphenylfuran-3-carboxamide | 2,5-Diphenylfuran-3-carboxylic Acid |
| Base-Catalyzed Hydrolysis | Base (e.g., NaOH), Heat | 2,5-Diphenylfuran-3-carboxamide | Sodium 2,5-diphenylfuran-3-carboxylate |
Reductive Transformations to Amine Derivatives
The nitrile group can be reduced to a primary amine, providing a route to (2,5-diphenylfuran-3-yl)methanamine. This reduction can be achieved using several powerful reducing agents. chemguide.co.uk
One of the most common reagents for this transformation is lithium aluminum hydride (LiAlH₄). chemguide.co.ukmasterorganicchemistry.com The reaction is typically carried out in a dry ether solvent, followed by an aqueous workup. chemguide.co.uklibretexts.org The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, which occurs twice to form a dianion intermediate that is then protonated to yield the primary amine. libretexts.orgjove.com
Catalytic hydrogenation is another effective method for nitrile reduction. wikipedia.orgstudymind.co.uk This process typically involves reacting the nitrile with hydrogen gas under pressure in the presence of a metal catalyst, such as Raney nickel, platinum, or palladium. wikipedia.orgstudymind.co.ukacsgcipr.org The choice of catalyst and reaction conditions (temperature, pressure, solvent) is crucial to ensure the selective formation of the primary amine and to avoid the formation of secondary and tertiary amine byproducts. wikipedia.orgacsgcipr.org Other reducing systems, such as diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride, have also been shown to be effective for the reduction of various aromatic nitriles. nih.gov
| Reduction Method | Reagents | Product |
| Hydride Reduction | 1. LiAlH₄ in dry ether 2. H₂O | (2,5-Diphenylfuran-3-yl)methanamine |
| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Raney Ni, Pd/C) | (2,5-Diphenylfuran-3-yl)methanamine |
Condensation and Cyclization Reactions with Diverse Reagents
The reactivity of the nitrile group, often in conjunction with a neighboring functional group, allows for a variety of condensation and cyclization reactions. A key starting material for these transformations is 2-amino-4,5-diphenylfuran-3-carbonitrile, which can be condensed with various electrophiles. researchgate.net
For instance, the condensation of 2-amino-4,5-diphenylfuran-3-carbonitrile with aldehydes, such as p-chlorobenzaldehyde, in the presence of an acid catalyst yields the corresponding 2-arylideneamino derivative. researchgate.net These Schiff base intermediates are valuable precursors for the synthesis of more complex heterocyclic systems. Treatment of these intermediates with reagents like hydrazine (B178648) hydrate (B1144303) can lead to the formation of fused heterocyclic structures like furyltriazoles. researchgate.net Similarly, reactions with other bifunctional reagents can lead to a diverse array of fused ring systems. researchgate.net
A condensation reaction is one in which two molecules combine, usually with the elimination of a small molecule like water. libretexts.org These types of reactions are fundamental in building more complex molecular architectures from simpler starting materials.
| Starting Material | Reagent | Product Type |
| 2-Amino-4,5-diphenylfuran-3-carbonitrile | p-Chlorobenzaldehyde | 2-Arylideneamino-4,5-diphenylfuran-3-carbonitrile (Schiff Base) |
| 2-Arylideneamino-4,5-diphenylfuran-3-carbonitrile | Hydrazine Hydrate | Fused Furyltriazole |
Reactivity of the Furan (B31954) Ring System
The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack and, under certain conditions, ring-opening reactions.
Ring-Opening Reactions (e.g., with Trithiazyl Trichloride)
A notable reaction of the 2,5-diphenylfuran (B1207041) core is its ring-opening and subsequent rearrangement when treated with trithiazyl trichloride (B1173362) ((NSCl)₃). This reaction provides a novel route to isothiazole (B42339) derivatives. Specifically, the reaction of 2,5-diphenylfuran with trithiazyl trichloride in a solvent like carbon tetrachloride results in the regiospecific formation of 5-benzoyl-3-phenylisothiazole in high yield. rsc.orgrsc.org This transformation represents a clean cleavage of the furan ring and the incorporation of a sulfur-nitrogen unit. rsc.org
| Furan Derivative | Reagent | Product |
| 2,5-Diphenylfuran | Trithiazyl Trichloride ((NSCl)₃) | 5-Benzoyl-3-phenylisothiazole |
Electrophilic Aromatic Substitution Pattern
Furan is an electron-rich heterocycle that undergoes electrophilic aromatic substitution much more readily than benzene. chemicalbook.com In unsubstituted furan, electrophilic attack preferentially occurs at the C2 (or α) position, as the cationic intermediate formed by attack at this position is better stabilized by resonance (three resonance structures) compared to attack at the C3 (or β) position (two resonance structures). chemicalbook.comquora.com
In this compound, the C2 and C5 positions are already occupied by phenyl groups. Therefore, any further electrophilic substitution must occur at the C4 position. The nitrile group at the C3 position is a deactivating, meta-directing group due to its electron-withdrawing nature. youtube.comorganicchemistrytutor.com In the context of the furan ring, this deactivating effect would reduce the reactivity of the ring towards electrophiles compared to unsubstituted furan. The electron-withdrawing nature of the nitrile group at C3 would direct an incoming electrophile to the C4 position, as this would be the least deactivated of the available positions. The phenyl groups at C2 and C5 are activating, ortho-, para-directing groups; however, since all ortho and para positions on the phenyl rings are further from the furan core, substitution on the furan ring itself is generally preferred if conditions are not overly harsh.
| Position | Substituent | Electronic Effect | Directing Influence on Furan Ring |
| C2, C5 | Phenyl | Activating, Ortho, Para-directing | N/A (Positions occupied) |
| C3 | Nitrile | Deactivating, Meta-directing | Directs to C4 |
| Predicted Site of Electrophilic Attack | C4 |
Cycloaddition Reactions of the Furan Diene
The furan core of this compound possesses the characteristics of a conjugated diene, making it a potential participant in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. In this type of reaction, the furan ring reacts with a dienophile (an alkene or alkyne) to form a 7-oxabicyclo[2.2.1]heptene derivative.
The reactivity of the furan diene in this compound is significantly influenced by the electronic nature of its substituents. The two phenyl groups at positions 2 and 5 can act as electron-donating groups through resonance, which would typically increase the electron density of the furan ring and enhance its reactivity as a diene. However, the presence of a strongly electron-withdrawing nitrile group (-CN) at the 3-position counteracts this effect. The nitrile group deactivates the furan ring towards electrophilic attack and reduces its reactivity in normal-electron-demand Diels-Alder reactions, where the furan acts as the electron-rich diene. rsc.org
| Reactant | Dienophile | Expected Product | Reaction Conditions | Notes |
| This compound | Maleimide (B117702) | 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide derivative | High temperature/pressure | Reactivity is reduced by the electron-withdrawing nitrile group. |
| This compound | Dimethyl acetylenedicarboxylate | 7-Oxabicyclo[2.2.1]hepta-2,5-diene derivative | High temperature | Product would be a highly strained and potentially unstable bicyclic system. |
Photochemical Reactions and Photophysical Behavior
The photophysical properties of this compound are expected to be dominated by the extended π-conjugated system formed by the furan ring and the two phenyl substituents. Such compounds are often fluorescent, and their absorption and emission characteristics are sensitive to the solvent environment.
While specific photoluminescence or fluorescence spectra for this compound are not extensively documented, analogous compounds containing the 2,5-diphenylfuran moiety exhibit strong fluorescence in solution. The nitrile group, being electron-withdrawing, is likely to influence the electronic transitions and thus the photophysical parameters. It can potentially lead to a red-shift in the absorption and emission spectra compared to unsubstituted 2,5-diphenylfuran.
The photophysical behavior of similar aromatic nitriles suggests that this compound could exhibit interesting solvatochromic effects, where the position of the emission maximum changes with the polarity of the solvent. This is due to the change in the dipole moment of the molecule upon excitation.
Photochemical reactions of furans can involve [2+2] cycloadditions, rearrangements, or photooxidation. The presence of the phenyl and nitrile groups will influence the preferred reaction pathway. For instance, irradiation in the presence of oxygen could lead to the formation of endoperoxides, which are characteristic intermediates in the photooxidation of furans.
Electrochemical Behavior and Redox Properties
The electrochemical characteristics of this compound are of interest for its potential applications in materials science and organic electronics. The redox properties are determined by the ease with which the molecule can accept or donate electrons.
Cyclic voltammetry (CV) is a key technique to probe the electrochemical behavior of a compound. While specific CV data for this compound is scarce, studies on the closely related compound, 2,4-diphenylfuran (B1221066), provide valuable insights. The cyclic voltammogram of 2,4-diphenylfuran in dry acetonitrile (B52724) shows an irreversible oxidation peak, indicating that the furan ring is susceptible to oxidation.
For this compound, the presence of the electron-withdrawing nitrile group is expected to make the furan ring more difficult to oxidize compared to 2,5-diphenylfuran. Therefore, a higher oxidation potential would be anticipated. Conversely, the nitrile group will facilitate the reduction of the molecule, leading to a less negative reduction potential. The phenyl groups, with their ability to stabilize radical ions, will also play a role in the redox potentials.
A hypothetical cyclic voltammogram for this compound would likely exhibit at least one oxidation wave corresponding to the removal of an electron from the π-system and at least one reduction wave corresponding to the addition of an electron, primarily localized on the cyanofuran moiety.
| Compound | Solvent/Electrolyte | Oxidation Potential (Epa) | Reduction Potential (Epc) | Notes |
| 2,4-Diphenylfuran (analog) | Acetonitrile/LiClO4 | ~ +1.4 V vs. Ag/Ag+ | Not reported | Irreversible oxidation. |
| This compound | Acetonitrile/TBAHFP | Expected > +1.4 V | Expected | The electron-withdrawing nitrile group is expected to increase the oxidation potential and facilitate reduction. |
The electrochemical oxidation of this compound would likely proceed via the formation of a radical cation. This intermediate can then undergo various follow-up reactions, such as dimerization or reaction with the solvent or supporting electrolyte anions. The presence of the phenyl groups can delocalize the radical cation, influencing its stability and subsequent reaction pathways.
The electrochemical reduction of this compound would involve the formation of a radical anion. The nitrile group is a strong electron-accepting group and will be the primary site of reduction. The resulting radical anion may be stable on the timescale of the cyclic voltammetry experiment, leading to a reversible or quasi-reversible reduction wave. Further reduction could lead to the formation of a dianion. The stability and fate of these reduced species would depend on the experimental conditions, including the solvent, electrolyte, and the presence of proton sources.
Applications in Advanced Organic Synthesis and Materials Science
Strategic Building Block in Complex Organic Synthesis
The reactivity of the furan (B31954) ring and the nitrile group in 2,5-Diphenylfuran-3-carbonitrile makes it a versatile intermediate for the synthesis of a wide array of organic compounds.
A key application of this compound lies in its role as a precursor for the synthesis of fused heterocyclic systems, most notably furo[2,3-d]pyrimidines. The reaction of the closely related 2-amino-4,5-diphenylfuran-3-carbonitrile with reagents like formamide (B127407) provides a direct route to construct the pyrimidine (B1678525) ring fused to the furan core. This straightforward cyclization process is a powerful tool for generating this important class of heterocyclic compounds.
The general synthetic approach involves the treatment of the aminofuran carbonitrile with a suitable one-carbon synthon, such as formamide, which provides the necessary atoms to close the pyrimidine ring. This method is efficient and allows for the introduction of various substituents onto the heterocyclic framework, leading to a diverse library of furo[2,3-d]pyrimidine (B11772683) derivatives.
The furo[2,3-d]pyrimidine scaffold, readily accessible from this compound derivatives, is a privileged structure in medicinal chemistry, appearing in numerous compounds with significant biological activity. Consequently, the furanonitrile serves as a crucial intermediate in the development of new therapeutic agents.
Research has shown that furo[2,3-d]pyrimidine derivatives exhibit a broad spectrum of pharmacological effects. For instance, certain derivatives have been investigated as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy. By modifying the substituents on the furo[2,3-d]pyrimidine core, which originates from the initial furanonitrile, researchers can fine-tune the biological activity and pharmacokinetic properties of these potential drug candidates. The versatility of the furanonitrile starting material allows for the systematic exploration of the structure-activity relationships of these bioactive compounds.
The aromatic nature of the furan and phenyl groups in this compound makes it a suitable building block for the synthesis of π-expanded conjugated systems. These larger aromatic structures are of great interest due to their unique electronic and photophysical properties, with potential applications in organic electronics and photonics.
An efficient two-step synthesis of π-expanded maleimide (B117702) derivatives has been reported starting from 3,4-diphenylfuran-2(5H)-ones, a closely related structural analog. nih.gov This process involves a photoinduced dehydrogenative annulation followed by reaction with a primary amine. nih.gov This demonstrates the potential of the diphenylfuran core to serve as a scaffold for creating larger, highly conjugated molecules with interesting fluorescent properties. nih.gov The resulting π-expanded systems often exhibit strong fluorescence, making them promising candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Development of Functional Materials
The inherent electronic properties of the 2,5-diphenylfuran (B1207041) moiety have prompted investigations into its use in the development of novel functional materials, particularly in the realm of organic electronics.
Furan-containing compounds are increasingly being explored as organic semiconductors due to several advantageous properties. The furan ring is isoelectronic with thiophene (B33073), a well-established component of organic semiconductors, but offers distinct electronic characteristics. The development of furan-based semiconductor materials is an active area of research. nih.gov
Derivatives of 2,5-diphenylfuran are being investigated for their potential as active components in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The rigid, planar structure of the diphenylfuran core can facilitate intermolecular π-π stacking, which is crucial for efficient charge transport in the solid state. The ability to modify the peripheral phenyl groups and the furan ring itself allows for the tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a key factor in optimizing the performance of electronic devices.
Table 1: Properties of Furan-Based Semiconductor Materials
| Property | Description | Reference |
|---|---|---|
| Steric Hindrance | Furan's smaller size compared to thiophene can lead to less steric hindrance and better planarity in polymers. | nih.gov |
| Solubility | Furan-containing polymers can exhibit good solubility, which is advantageous for solution-based processing of electronic devices. | nih.gov |
The promising semiconductor properties of 2,5-diphenylfuran derivatives make them attractive candidates for a range of optoelectronic applications. acs.org A transition-metal-free synthesis of 2,5-diaryl furans has been developed, highlighting the accessibility of these materials for use in optoelectronics. acs.orgchemrxiv.org
The strong fluorescence observed in some π-expanded systems derived from diphenylfuran suggests their potential use as emissive materials in OLEDs. Furthermore, the tunable electronic properties of these compounds make them suitable for use as charge-transporting materials in both OLEDs and OPVs. Research is ongoing to fully explore the potential of this compound and its derivatives in the next generation of flexible, low-cost electronic devices.
Table 2: Potential Optoelectronic Applications of 2,5-Diphenylfuran Derivatives
| Application | Role of the Diphenylfuran Derivative | Reference |
|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | Emissive layer, charge transport layer | nih.gov |
| Organic Photovoltaics (OPVs) | Donor or acceptor material, charge transport layer | nih.gov |
Role as Monomers in Bio-Based Polymer Synthesis
The drive towards a sustainable future has placed significant emphasis on the development of bio-based polymers as alternatives to their petroleum-derived counterparts. Furan-based monomers, particularly 2,5-furandicarboxylic acid (FDCA), are at the forefront of this research. mdpi.comnih.gov FDCA is considered a top value-added chemical from biomass and serves as a bio-based substitute for terephthalic acid (TPA), a key component in plastics like polyethylene (B3416737) terephthalate (B1205515) (PET). acs.org
The polymerization of FDCA with bio-based diols like ethylene (B1197577) glycol or 1,3-propanediol (B51772) leads to the formation of high-performance polyesters such as poly(ethylene furanoate) (PEF) and poly(propylene furanoate) (PPF). acs.orgmdpi.comncsu.edu These furan-based polyesters exhibit promising properties, including superior gas barrier capabilities, high tensile strength, and good thermal stability, making them suitable for applications in food packaging and textiles. acs.orgmdpi.comrsc.orgsugar-energy.comresearchgate.net For instance, PEF demonstrates significantly lower permeability to oxygen and carbon dioxide compared to PET, which is advantageous for packaging carbonated beverages and other sensitive products. acs.orgsugar-energy.com
The rigid furan ring contributes to the enhanced properties of these polymers. acs.orgsugar-energy.com While significant research has been devoted to monomers like FDCA and 2,5-bis(hydroxymethyl)furan (BHMF), the specific role of this compound as a monomer in bio-based polymer synthesis is not extensively documented in current scientific literature. rsc.org The presence of the bulky phenyl groups and the nitrile functionality would be expected to impart unique properties, such as altered thermal behavior, solubility, and reactivity during polymerization, but detailed studies are required to explore this potential.
Table 1: Comparison of Thermal and Mechanical Properties of Furan-Based Polyesters
| Polymer | Glass Transition Temp. (Tg) | Melting Temp. (Tm) | Tensile Modulus | Tensile Strength |
|---|---|---|---|---|
| Poly(ethylene furanoate) (PEF) | ~75-85 °C acs.org | ~210-220 °C ncsu.edu | ~2100 MPa mdpi.com | ~67 MPa mdpi.com |
| Poly(propylene furanoate) (PPF) | ~60-75 °C nih.gov | ~173-199 °C nih.gov | ~1800-2200 MPa | ~50-65 MPa |
| Poly(butylene furanoate) (PBF) | ~35-45 °C mdpi.comnih.gov | ~172-178 °C ncsu.edunih.gov | ~1500-1900 MPa | ~45-60 MPa |
| Poly(ethylene terephthalate) (PET) (for comparison) | ~70-80 °C acs.org | ~250-260 °C ncsu.edu | ~2000 MPa mdpi.com | ~45 MPa mdpi.com |
Note: Values are approximate and can vary based on molecular weight, crystallinity, and measurement conditions.
Design and Synthesis of Fluorescent Probes and Chemosensors
Fluorescent probes and chemosensors are molecules designed to detect specific analytes, such as metal ions or small molecules, through a change in their fluorescence properties. rsc.orgrsc.org The design of these sensors typically involves two key components: a receptor unit that selectively binds to the target analyte and a fluorophore unit that signals this binding event through a change in light emission. nih.gov
The furan scaffold is an attractive component in the design of such sensors due to its electron-rich nature and rigid structure, which can be incorporated into larger conjugated systems. encyclopedia.pubresearchgate.net Modifications to the furan ring and its substituents can tune the molecule's photophysical properties and its affinity for specific analytes. encyclopedia.pub Schiff bases, for example, are a common class of chemosensors whose synthesis is straightforward and whose properties can be easily tailored. rsc.orgplu.mxmdpi.com Fluorescent sensors based on Schiff bases containing furan moieties have been developed for the detection of various ions. nih.govresearchgate.net The sensing mechanism often relies on processes like chelation-enhanced fluorescence (CHEF), intramolecular charge transfer (ICT), or excited-state intramolecular proton transfer (ESIPT). nih.govresearchgate.net
While the general principles of chemosensor design are well-established and furan derivatives are actively used, specific research detailing the synthesis and application of this compound as a fluorescent probe or chemosensor is not widely reported. The inherent fluorescence of the diphenylfuran core, combined with the electron-withdrawing nature of the nitrile group, suggests that this compound could serve as a foundational structure for developing new sensors. The phenyl groups could be further functionalized to introduce specific binding sites for target analytes, potentially leading to selective and sensitive detection systems. However, empirical studies are needed to validate these theoretical applications.
Table 2: Examples of Furan-Based and Schiff Base Fluorescent Chemosensors
| Sensor Structural Base | Target Analyte(s) | Sensing Mechanism | Reference |
|---|---|---|---|
| 5-(furan-2-yl)-7,8,13,14-tetrahydrodibenzo[a,i]phenanthridine | Cr³⁺ | Intramolecular Charge Transfer (ICT) | researchgate.net |
| Furan and Julolidine Schiff-base | F⁻ | Intramolecular Charge Transfer (ICT) via hydrogen bonding | nih.govresearchgate.net |
| {2,2'-diphenyl-N,N'-bis(salicylidene)biphenyl-4,4'-diamine} (Schiff Base) | Zr⁴⁺, Sn²⁺, Al³⁺, Zn²⁺, Fe³⁺ | Chelation-Enhanced Fluorescence (CHEF), C=N isomerization | nih.gov |
| Carbazole-based Schiff base with 2-hydroxy-1-naphtaldehyde | Al³⁺ | Chelation | mdpi.com |
This table provides examples of related sensor types to illustrate design principles.
Potential in Supramolecular Chemistry and Non Covalent Interactions
Molecular Recognition Properties and Binding Motifs
Molecular recognition is the foundation of supramolecular chemistry, involving specific binding between a host and a guest molecule. The furan (B31954) core in 2,5-Diphenylfuran-3-carbonitrile, while aromatic, possesses a heteroatom that can influence its binding properties. Research on furan-containing oligomers has shown their capacity for molecular recognition, particularly in biological contexts like DNA binding. nih.gov The 2,5-disubstituted furan moiety can be considered a unique heterocyclic building block. nih.gov
The nitrile group is a key functional motif, capable of acting as a hydrogen bond acceptor. In the solid state, intermolecular N-H---Nitrile bonds have been observed in related heterocyclic carbonitrile structures. mdpi.com This suggests that this compound could recognize and bind to molecules possessing hydrogen bond donor groups.
Furthermore, the phenyl rings contribute significantly to the molecule's recognition capabilities through π-π stacking interactions. The combination of the furan and phenyl rings creates an extended π-system that can interact with other aromatic molecules. Studies on 2,5-disubstituted furan derivatives have highlighted the importance of these aromatic moieties in defining the molecule's interactions and potential biological activities. nih.gov
Key binding motifs expected for this compound include:
Hydrogen Bonding: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor.
π-π Stacking: The phenyl and furan rings can participate in stacking interactions with other aromatic systems.
C-H---π Interactions: The hydrogen atoms on the phenyl rings can interact with the π-electron clouds of adjacent aromatic rings.
Host-Guest Complexation Studies with Macrocyclic Receptors
Macrocyclic hosts like cyclodextrins, calixarenes, and pillararenes are known to encapsulate guest molecules within their cavities, forming stable host-guest complexes. nih.govresearchgate.netrsc.orgnih.gov While specific studies on the complexation of this compound are not extensively reported, the molecule's structural features make it a suitable guest for such macrocycles.
Cyclodextrins , with their hydrophobic inner cavity and hydrophilic exterior, are excellent hosts for nonpolar or moderately polar molecules. osti.govnih.gov The diphenylfuran moiety of this compound would likely be included within the cyclodextrin (B1172386) cavity to maximize hydrophobic interactions. The stoichiometry of such complexes can vary, with examples of 1:2, 2:2, and 3:2 guest-to-host ratios being reported for other guest molecules. nih.gov
Calixarenes offer a more tunable and often more rigid cavity, rich in π-electrons, making them suitable for complexing with aromatic guests. researchgate.netnih.govnih.gov The phenyl rings of this compound could favorably interact with the electron-rich cavity of a calixarene. The complexation is often driven by a combination of π-π stacking and C-H---π interactions. nih.gov
Pillararenes , a newer class of macrocyclic hosts, have shown a remarkable ability to bind neutral guest molecules, including those containing nitrile groups. researchgate.netrsc.org For instance, pillar researchgate.netarenes have been shown to form stable inclusion complexes with dinitrile guests. researchgate.net This suggests a strong potential for the complexation of this compound within the pillararene cavity, with the nitrile group potentially influencing the binding orientation and stability. The formation of such host-guest complexes with pillararenes can lead to the construction of supramolecular polymers and other functional materials. rsc.org
| Macrocyclic Host | Potential Binding Interactions with this compound | Expected Complex Features |
| Cyclodextrins | Hydrophobic interactions with the diphenylfuran moiety. | Increased water solubility of the guest; potential for controlled release applications. |
| Calixarenes | π-π stacking and C-H---π interactions between the guest's aromatic rings and the host's cavity. | Selective recognition based on size and shape complementarity. |
| Pillararenes | Inclusion of the entire molecule or specific moieties; potential interactions involving the nitrile group. | Formation of stable complexes in organic media; potential for creating novel supramolecular assemblies. |
Self-Assembly Phenomena in Solution and Solid State
Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. The molecular structure of this compound is conducive to self-assembly in both solution and the solid state.
In solution, the interplay of solvophobic effects and intermolecular interactions can lead to the formation of aggregates. For π-conjugated block copolymers, crystallization-driven self-assembly has been shown to produce well-defined one-dimensional nanofibers. rsc.org While not a polymer, the rigid, aromatic nature of this compound could favor similar directional self-assembly into ordered solution-phase aggregates.
In the solid state, the self-assembly is dictated by the packing efficiency and the optimization of intermolecular interactions. Crystal engineering studies of related heterocyclic compounds provide insights into the likely self-assembly motifs. For example, the self-assembly of co-crystals involving crown ethers and arylenediamines is governed by a competition between various intermolecular interactions, leading to specific stoichiometries and packing arrangements. rsc.org The crystal structure of a related furan-carbonitrile derivative reveals a three-dimensional network stabilized by various intermolecular forces. researchgate.net The formation of heteroditopic copillar researchgate.netarenes demonstrates how self-assembly in the solid state can be controlled to create highly ordered structures. researchgate.net
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The supramolecular behavior of this compound is ultimately governed by the nature and strength of its intermolecular interactions.
Hydrogen Bonding: The primary site for hydrogen bonding is the nitrogen atom of the nitrile group, which can act as a hydrogen bond acceptor. While this compound itself lacks a hydrogen bond donor, it can form hydrogen bonds with co-crystallizing molecules or solvents that do possess donor groups. In the crystal structure of a related compound, 2-(2,5-dimethoxyphenyl)pyrrole-3-carbonitrile, intermolecular N-H---Nitrile hydrogen bonds with a distance of 2.12(2) Å are observed, connecting the molecules into parallel chains. mdpi.com
Other Interactions: Besides classical hydrogen bonds and π-π stacking, other weak interactions play a significant role. These include:
C-H---π interactions: Where a C-H bond acts as a weak donor and an aromatic ring as an acceptor.
C-H---O and C-H---N interactions: The furan oxygen and the nitrile nitrogen can act as weak hydrogen bond acceptors.
Dipole-dipole interactions: Arising from the polar nitrile group.
The combination of these diverse intermolecular forces provides a powerful toolkit for the rational design of supramolecular structures based on the this compound scaffold.
| Interaction Type | Description | Potential Role in Supramolecular Assembly |
| Hydrogen Bonding | Nitrile group as an acceptor. | Directional control in co-crystals and solvates. |
| π-π Stacking | Between furan and phenyl rings. | Major driving force for aggregation and crystal packing. |
| C-H---π Interactions | Phenyl C-H bonds interacting with aromatic rings. | Fine-tuning of molecular arrangement in the solid state. |
| Dipole-Dipole | From the polar nitrile group. | Influences molecular orientation and packing. |
Conclusion and Future Research Directions
Synthesis and Mechanistic Understanding of 2,5-Diphenylfuran-3-carbonitrile
The synthesis of substituted furans is a cornerstone of heterocyclic chemistry, with various methods being developed to access this important structural motif. Research into this compound derivatives often begins with the precursor 2-amino-4,5-diphenylfuran-3-carbonitrile. researchgate.net The synthesis of this starting material and its subsequent reactions are critical for building a family of related compounds.
One documented pathway involves the condensation of 2-amino-4,5-diphenylfuran-3-carbonitrile with various aldehydes, such as 3-formyl-6-methylchromone (B1298627) or p-chlorobenzaldehyde, to yield the corresponding 2-arylideneamino derivatives. researchgate.net These reactions serve as a platform for creating a diverse library of molecules with potential biological activities.
Table 1: Synthesis of 2-Arylideneamino-4,5-diphenylfuran-3-carbonitrile Derivatives
| Starting Material 1 | Starting Material 2 | Product |
|---|---|---|
| 2-amino-4,5-diphenylfuran-3-carbonitrile | 3-formyl-6-methylchromone | 2-((6-methyl-4-oxo-4H-chromen-3-yl)methyleneamino)-4,5-diphenylfuran-3-carbonitrile |
| 2-amino-4,5-diphenylfuran-3-carbonitrile | p-chlorobenzaldehyde | 2-((4-chlorobenzylidene)amino)-4,5-diphenylfuran-3-carbonitrile |
Data sourced from a study on the heterocyclization reactions of furan (B31954) derivatives. researchgate.net
Future research should focus on optimizing these synthetic routes and exploring alternative, more atom-economical methods. For instance, transition-metal-free approaches, such as the oxidation-dehydration sequence of 1,3-dienes, have been successfully employed for the synthesis of 2,5-diaryl furans and could be adapted for nitrile-substituted analogues. researchgate.netnih.gov Mechanistic studies, potentially using isotopic labeling or computational modeling, are crucial to understand the intricacies of these reactions, which can lead to improved yields and selectivity. The development of continuous-flow synthesis methods could also address challenges associated with unstable intermediates, enhancing safety and scalability. nih.govchemrxiv.org
Emerging Avenues in Functional Material Design
The 2,5-diaryl furan scaffold is increasingly recognized as a privileged structure in materials science. nih.gov These compounds have been investigated for their applications as blue emissive materials, polymeric oligo-donors, and photonic chromophores. nih.gov The introduction of a nitrile group at the 3-position of the 2,5-diphenylfuran (B1207041) core can significantly influence the electronic properties of the molecule, opening up new possibilities for functional material design.
The electron-withdrawing nature of the nitrile group can modulate the HOMO-LUMO gap, potentially leading to materials with tailored optical and electrochemical properties. Future research could focus on the synthesis and characterization of polymers and co-oligomers incorporating the this compound unit. These materials could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
Table 2: Potential Applications of Functionalized 2,5-Diaryl Furans
| Application Area | Rationale | Key Research Direction |
|---|---|---|
| Optoelectronics | Tunable photophysical and electrochemical properties. | Synthesis of novel furan-phenylene co-oligomers. nih.govchemrxiv.org |
| Medicinal Chemistry | Acts as DNA minor groove binders, RNA binders, and enzyme inhibitors. | Development of derivatives with enhanced anticancer or antimicrobial activity. nih.gov |
Furthermore, the nitrile functionality provides a handle for post-polymerization modification, allowing for the fine-tuning of material properties. The exploration of liquid crystalline properties and the self-assembly of these molecules into ordered nanostructures are also promising areas of investigation.
Unexplored Reactivity and Derivatization Pathways
The chemical reactivity of this compound is rich and largely unexplored. The furan ring, the nitrile group, and the phenyl substituents all offer sites for chemical modification. While some derivatization of the related 2-amino-4,5-diphenylfuran-3-carbonitrile has been reported, the full potential of this scaffold has yet to be realized. researchgate.net
Reported reactions include the treatment of 2-arylideneamino derivatives with various reagents to form new heterocyclic systems. researchgate.net For example, reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of furyltriazoles, while reaction with diethyl oxalate (B1200264) can yield furyltriazines. researchgate.net
Table 3: Reported Derivatization Reactions
| Reagent | Product Type |
|---|---|
| Hydrazine Hydrate | Furyltriazoles |
| Hydroxylamine | (details not specified) |
| Urea / Thiourea | (details not specified) |
| Carbon Disulphide | Furyltriazoles |
| Diethyl Oxalate | Furyltriazine |
Based on reactions performed on derivatives of 2-amino-4,5-diphenylfuran-3-carbonitrile. researchgate.net
Future research should systematically investigate the reactivity of the parent this compound. Unexplored pathways include:
Nitrile Group Transformations: Hydrolysis to the corresponding carboxylic acid or amide, reduction to the amine, or cycloaddition reactions to form tetrazoles. These transformations would provide access to a wide range of new derivatives with potentially different biological or material properties.
Furan Ring Chemistry: The furan ring can participate in Diels-Alder reactions, acting as a diene. It is also susceptible to electrophilic substitution, although the substitution pattern will be influenced by the existing phenyl and nitrile groups.
Computational Chemistry as a Predictive Tool in Furan Research
Computational chemistry has emerged as an indispensable tool in modern chemical research, offering insights that complement experimental work. researchgate.net For furan and its derivatives, computational methods are widely used to predict a range of properties and to elucidate reaction mechanisms.
Quantum chemical studies can accurately predict molecular geometries, electronic structures, and spectroscopic properties (IR, NMR). researchgate.net For this compound, computational modeling could be used to:
Predict its photophysical properties, such as absorption and emission wavelengths, which is crucial for designing new dyes and emissive materials.
Model its reactivity and predict the regioselectivity of various chemical reactions.
Simulate its interaction with biological targets, such as enzymes or DNA, to guide the design of new therapeutic agents. plos.org
Furthermore, computational screening of virtual libraries of this compound derivatives can accelerate the discovery of compounds with desired properties, be it for materials science or medicinal chemistry applications. plos.orgmdpi.com Techniques like molecular dynamics (MD) simulations can provide insights into the stability of ligand-protein complexes or the morphology of polymeric materials. plos.org The prediction of pharmacokinetic and toxicological (ADMET) properties is another area where computational tools can de-risk the development of new drug candidates. mdpi.comnih.gov
Challenges and Opportunities in the Field of Diphenylfuran-3-carbonitriles
The field of diphenylfuran-3-carbonitriles, while full of promise, is not without its challenges. A primary challenge lies in the development of efficient, scalable, and sustainable synthetic methods. The synthesis of polysubstituted furans can sometimes suffer from low yields or the formation of multiple byproducts. mdpi.com For material applications, achieving good solubility of these often rigid, aromatic structures can be a significant hurdle. chemrxiv.org
However, these challenges are matched by significant opportunities. The unique electronic and structural features of the this compound scaffold make it an attractive target for both academic and industrial research.
Opportunities include:
Medicinal Chemistry: The furan nucleus is a well-established pharmacophore, and derivatives have shown promise as anticancer and antimicrobial agents. mdpi.comnih.gov The this compound skeleton represents a novel scaffold for the development of new therapeutics.
Materials Science: The potential to create novel optoelectronic and polymeric materials with tailored properties is a major driving force for research in this area. nih.gov
Advanced Synthesis: The challenges in synthesis provide an opportunity for the development and application of new catalytic systems and technologies, such as continuous-flow chemistry, which can lead to safer and more efficient processes. researchgate.netnih.gov
Q & A
Q. What are the standard synthetic pathways for 2,5-Diphenylfuran-3-carbonitrile, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, such as cyclization of substituted precursors or functional group transformations (e.g., nitrile introduction). Key parameters include solvent polarity (e.g., DMF or THF), temperature control (60–120°C), and catalysts (e.g., Lewis acids). Optimization focuses on yield and purity, monitored via HPLC and NMR spectroscopy .
Q. How is the molecular structure of this compound confirmed experimentally?
Structural characterization employs:
- Spectroscopy : H/C NMR to assign proton and carbon environments, IR for functional groups (e.g., C≡N stretch at ~2200 cm).
- Crystallography : Single-crystal XRD resolves substituent positions and intermolecular interactions (e.g., π-stacking in aromatic systems) .
Q. What analytical techniques ensure purity and identity post-synthesis?
- Chromatography : HPLC or GC-MS to assess purity (>95% typical for research-grade material).
- Elemental Analysis : Confirms empirical formula alignment.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight .
Advanced Research Questions
Q. How do electronic properties (e.g., dielectric constant) of this compound relate to its structure?
Dielectric studies (e.g., impedance spectroscopy) reveal polarization effects from the electron-withdrawing nitrile group and aromatic π-systems. Computational modeling (DFT) predicts dipole moments and charge distribution, correlating with experimental data from analogous compounds like 2-amino-(4,5-diphenylfuran-3-carbonitrile) .
Q. What strategies resolve contradictions in reported reaction mechanisms for functionalizing the furan-carbonitrile core?
Q. How do substituents (e.g., electron-withdrawing groups) influence the reactivity of this compound?
Systematic variation (e.g., introducing halogens or methyl groups) alters electronic effects, quantified via Hammett plots. For example, nitro groups increase electrophilicity at the furan ring, accelerating nucleophilic attack. Comparative studies with derivatives (e.g., 5,5-dimethyl analogs) validate trends .
Q. What challenges arise in achieving regioselectivity during functionalization, and how are they addressed?
Competing reaction sites (e.g., furan vs. phenyl rings) require directing groups (e.g., boronic acids in cross-coupling) or steric hindrance strategies. Catalytic systems (e.g., Pd-mediated C–H activation) improve selectivity, as demonstrated in structurally related dihydrofuran derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
